(3-bromo-4-fluorophenyl)hydrazine hydrochloride

Catalog No.
S6539969
CAS No.
1166990-89-1
M.F
C6H7BrClFN2
M. Wt
241.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-bromo-4-fluorophenyl)hydrazine hydrochloride

CAS Number

1166990-89-1

Product Name

(3-bromo-4-fluorophenyl)hydrazine hydrochloride

Molecular Formula

C6H7BrClFN2

Molecular Weight

241.5

(3-bromo-4-fluorophenyl)hydrazine hydrochloride is an organic compound characterized by the presence of a hydrazine functional group attached to a phenyl ring that is substituted with bromine and fluorine atoms. Its molecular formula is C7H7BrClF2N2C_7H_7BrClF_2N_2, and it has a molecular weight of approximately 291.5 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Due to the lack of specific data, it's crucial to handle this compound with caution, assuming it might share properties of related hydrazine derivatives:

  • Toxic: Hydrazines can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Irritating: Contact with skin or eyes might cause irritation [].
  • Potentially flammable: Organic compounds with aromatic rings can be flammable, requiring proper handling practices.
, including:

  • Oxidation: This compound can be oxidized to form corresponding azo compounds. Common oxidizing agents include potassium permanganate.
  • Reduction: It can be reduced to form amines using reducing agents like sodium borohydride.
  • Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of (3-bromo-4-fluorophenyl)hydrazine hydrochloride is of significant interest due to its potential therapeutic properties. Compounds containing hydrazine moieties are known to exhibit various biological activities, including anticancer and antimicrobial effects. Interaction studies suggest that this compound may inhibit specific enzymes or interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for further pharmacological investigations .

The synthesis of (3-bromo-4-fluorophenyl)hydrazine hydrochloride typically involves several steps:

  • Preparation of Starting Materials: 4-fluoroaniline and 3-bromobenzaldehyde are commonly used as starting materials.
  • Formation of Hydrazone: The reaction between the amine and aldehyde forms a hydrazone intermediate.
  • Hydrochloride Salt Formation: The hydrazone can then be treated with hydrochloric acid to yield the hydrochloride salt of the hydrazine derivative.

Alternative synthetic routes may include using ultrasonic methods to enhance reaction efficiency and yield .

(3-bromo-4-fluorophenyl)hydrazine hydrochloride has several applications, including:

  • Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as an anticancer agent.
  • Agrochemicals: The compound may serve as an intermediate in the synthesis of pesticides or herbicides.
  • Research Tool: It is utilized in biochemical studies to explore enzyme inhibition and protein interactions .

Interaction studies are crucial for understanding how (3-bromo-4-fluorophenyl)hydrazine hydrochloride interacts with biological systems. These studies often involve:

  • Enzyme Inhibition Assays: Assessing the compound's ability to inhibit specific enzymes.
  • Cellular Pathway Analysis: Investigating its effects on signaling pathways related to cell growth and apoptosis.

Such studies provide insights into the mechanism of action and potential therapeutic benefits of the compound .

Several compounds share structural similarities with (3-bromo-4-fluorophenyl)hydrazine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-4-chlorophenylhydrazineContains chlorine instead of fluorineDifferent halogen substitution may affect reactivity
3-Bromo-4-methylphenylhydrazineContains a methyl groupAltered chemical properties compared to fluorinated analogs
2-Bromo-5-fluorophenylhydrazineDifferent substitution patternPotentially different biological activities
4-Bromo-2-fluorophenylhydrazineHalogen substitutions at different positionsVarying reactivity due to positional effects

The uniqueness of (3-bromo-4-fluorophenyl)hydrazine hydrochloride lies in its specific combination of bromine and fluorine substituents on the phenyl ring, which significantly influences its reactivity and biological interactions compared to other similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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